7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE
Overview
Description
7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 4-chloroquinoline with a pyrazole derivative, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .
Scientific Research Applications
7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and pyrazole-containing molecules, such as:
Quinoline: A heterocyclic aromatic organic compound with a structure similar to the quinoline core of the target compound.
Pyrazole: A five-membered heterocyclic compound containing two nitrogen atoms, similar to the pyrazole moiety in the target compound.
Uniqueness
The uniqueness of 7-CHLORO-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-8-METHYL-2-PHENYLQUINOLINE-4-CARBOXAMIDE lies in its specific combination of structural features, which confer distinct chemical properties and potential applications. The presence of both quinoline and pyrazole moieties, along with various substituents, makes this compound versatile and valuable for various scientific and industrial purposes.
Properties
IUPAC Name |
7-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-8-methyl-2-phenylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O/c1-14-20(24)10-9-18-19(23(29)25-12-17-13-26-28(3)15(17)2)11-21(27-22(14)18)16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMBNDXEIGVKHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=C(N(N=C3)C)C)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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